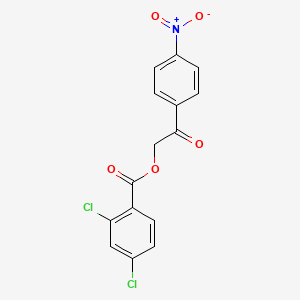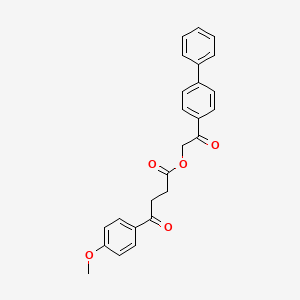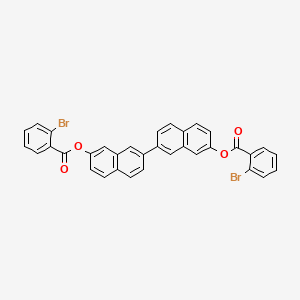![molecular formula C17H18BrN3O5S B10887975 4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol](/img/structure/B10887975.png)
4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol is a complex organic compound that features a brominated phenol core, a nitrophenyl sulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol typically involves multiple steps:
Sulfonylation: The attachment of the nitrophenyl sulfonyl group is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Piperazine Coupling: The final step involves the coupling of the piperazine moiety to the sulfonylated phenol, which can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The brominated phenol and nitrophenyl sulfonyl groups may facilitate binding to enzymes or receptors, while the piperazine moiety could enhance solubility and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenol: Shares the brominated phenol core but lacks the piperazine and sulfonyl groups.
2-Bromo-4-nitrophenol: Similar structure but with different positioning of the nitro and bromine groups.
4-Bromo-2-nitrotoluene: Contains a nitro group and bromine but has a toluene core instead of a phenol.
Uniqueness
4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazino}methyl)phenol is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of the piperazine moiety distinguishes it from simpler brominated phenols and nitrophenols, offering additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C17H18BrN3O5S |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C17H18BrN3O5S/c18-14-5-6-16(22)13(11-14)12-19-7-9-20(10-8-19)27(25,26)17-4-2-1-3-15(17)21(23)24/h1-6,11,22H,7-10,12H2 |
InChI Key |
QFIIHPJZQBSGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887894.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887899.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887907.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10887916.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide](/img/structure/B10887930.png)
![N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10887933.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887937.png)

![7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-](/img/structure/B10887941.png)
![4-[(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10887967.png)
![(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887970.png)

![(5Z)-2-(butylamino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10887982.png)
